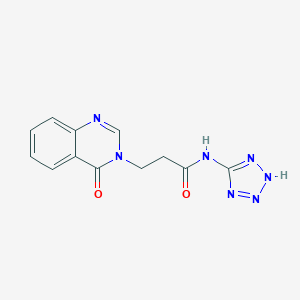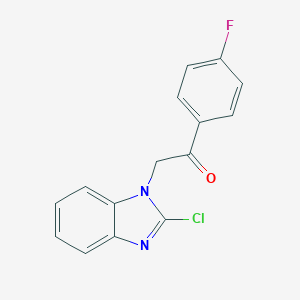![molecular formula C19H14F6N2O2 B277513 N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as BPTF inhibitor, is a small molecule that has been widely used in scientific research for its ability to inhibit the activity of bromodomain and PHD finger-containing transcription factor (BPTF). This molecule has been shown to have potential therapeutic applications in various diseases, including cancer and neurological disorders.
Mecanismo De Acción
N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide inhibitor works by inhibiting the activity of N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, which is a transcription factor that regulates gene expression. N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide contains two domains, a bromodomain, and a PHD finger. The bromodomain recognizes acetylated histones, which are important for gene activation. The PHD finger binds to methylated histones, which are important for gene repression. N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide inhibitor binds to the bromodomain of N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide and prevents it from recognizing acetylated histones, thereby inhibiting gene activation.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide inhibitor has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide inhibitor in lab experiments is its specificity towards N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide. This molecule has been shown to have minimal off-target effects, making it an ideal tool for studying the role of N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide in gene regulation. However, one of the limitations of using N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide inhibitor is its low solubility, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide inhibitor in scientific research. One potential application is in the development of novel cancer therapies. N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has been shown to play a crucial role in the development and progression of several types of cancer, and N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide inhibitor has the potential to be used as a targeted therapy for these cancers. Another potential application is in the development of novel treatments for neurological disorders. N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has been shown to play a role in the regulation of neuronal gene expression, and N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide inhibitor has the potential to be used as a neuroprotective agent in these disorders.
Métodos De Síntesis
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide inhibitor involves a multistep process starting from commercially available starting materials. The first step involves the preparation of 3,5-bis(trifluoromethyl)aniline, which is then reacted with ethyl 2-oxo-4-phenylbutyrate to form the intermediate compound. This intermediate is then cyclized with the help of trifluoroacetic acid to form the final product, N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide inhibitor.
Aplicaciones Científicas De Investigación
N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide inhibitor has been extensively used in scientific research for its ability to inhibit the activity of N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, a transcription factor that plays a crucial role in gene regulation. This molecule has been shown to have potential therapeutic applications in various diseases, including cancer and neurological disorders.
Propiedades
Nombre del producto |
N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
|---|---|
Fórmula molecular |
C19H14F6N2O2 |
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H14F6N2O2/c20-18(21,22)12-7-13(19(23,24)25)9-14(8-12)26-17(29)11-6-16(28)27(10-11)15-4-2-1-3-5-15/h1-5,7-9,11H,6,10H2,(H,26,29) |
Clave InChI |
SKVDCOUDHMFXFY-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES canónico |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)



![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B277449.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B277450.png)

![1-{[5-(4-chlorophenyl)-1H-tetraazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B277453.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)
![1-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}piperidine](/img/structure/B277457.png)